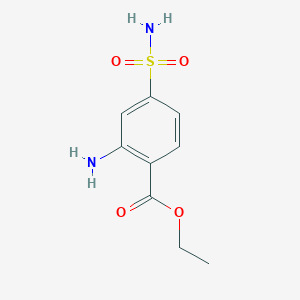

Ethyl 2-amino-4-sulfamoylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-4-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-2-15-9(12)7-4-3-6(5-8(7)10)16(11,13)14/h3-5H,2,10H2,1H3,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFCDBZPBIWSIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Amino 4 Sulfamoylbenzoate

Established Synthetic Routes and Reaction Parameters

Traditional methods for synthesizing ethyl 2-amino-4-sulfamoylbenzoate have been well-documented and rely on fundamental organic reactions.

One common approach involves the use of saccharin (B28170) (1,2-benzisothiazolin-3-one 1,1-dioxide) and its derivatives as starting materials. For instance, 6-nitrosaccharin can be converted to methyl 4-nitro-2-sulfamoylbenzoate. researchgate.net This intermediate can then be subjected to reduction of the nitro group to an amino group, yielding the corresponding 4-amino derivative. researchgate.netrsc.org Subsequent esterification would lead to the desired ethyl ester. The synthesis of 3-substituted 1,2-benzisothiazole (B1215175) 1,1-dioxides from saccharin and organolithium compounds has also been described. researchgate.net Additionally, some 1,2,3-triazoline (B1256620) containing compounds have been prepared starting from sodium saccharin. sphinxsai.com

A general reaction scheme starting from a substituted saccharin might involve the following steps:

Ring opening of the saccharin derivative.

Modification of the functional groups on the benzene (B151609) ring.

Esterification of the resulting benzoic acid derivative.

| Starting Material | Reagents | Product | Reference |

| 6-Nitrosaccharin | 1. Methanol (B129727), Sulfuric Acid 2. Pd/C, H2 | Methyl 4-amino-2-sulfamoylbenzoate | researchgate.netrsc.org |

| Saccharin | Organolithium Compounds | 3-Substituted 1,2-benzisothiazole 1,1-dioxides | researchgate.net |

| Sodium Saccharin | Allyl Chloride, n-Heptylazide | N-((1-n-heptyl-1,2,3-triazolin-4-yl)methyl) saccharin | sphinxsai.com |

The preparation of aminosulfonylhalogenobenzoic esters provides a versatile route to the target molecule. This typically involves the reaction of a halogenoaminosulfonyl benzoic acid with an alcohol. google.com For example, a halogenoaminosulfonyl benzoic acid can be converted to its corresponding acid chloride by heating with thionyl chloride. google.com This acid chloride is then reacted with an alcohol, such as ethanol (B145695), in a suitable solvent like dioxane, tetrahydrofuran, or chloroform (B151607) to yield the aminosulfonylhalogenobenzoic ester. google.com The amino group can then be introduced to replace the halogen.

Another approach starts with the oxidation of aminosulfonylhalogenotoluene using an oxidizing agent like potassium permanganate (B83412) to form the corresponding benzoic acid. google.com This can then be esterified.

Direct synthesis from benzoic acid derivatives is a common and straightforward method. This often begins with a 2,4-dihalobenzoic acid, which is first chlorosulfonated and then aminated to introduce the sulfamoyl group. google.com The resulting 2,4-dihalo-5-sulfamoylbenzoic acid can then be esterified to the corresponding lower alkyl ester by heating with an excess of the alcohol in the presence of a mineral acid. google.com The amino group is subsequently introduced by reacting the dihalo ester with an amine at an elevated temperature. google.com

Another variation involves the reaction of 4-aminobenzoic acid derivatives with ethyl chloroformate and a sulfonamide reagent. cymitquimica.com The synthesis of ethyl 3-sulfamoylbenzoate, a related compound, involves the reaction of 3-aminobenzoic acid with ethyl chloroformate, followed by sulfamoylation. ontosight.ai

A study on N-substituted 4-sulfamoylbenzoic acid derivatives utilized the reaction of methyl 4-(chlorosulfonyl)benzoate with anilines, followed by further substitutions and finally hydrolysis of the methyl ester. d-nb.info

| Starting Material | Key Steps | Intermediate/Product | Reference |

| 2,4-Dihalobenzoic acid | 1. Chlorosulfonation 2. Amination 3. Esterification 4. Amination | 2-Amino-4-substituted-5-sulfamoylbenzoic acid ester | google.com |

| 4-Aminobenzoic acid derivative | Reaction with ethyl chloroformate and a sulfonamide reagent | Ethyl 4-sulfamoylbenzoate | cymitquimica.com |

| Methyl 4-(chlorosulfonyl)benzoate | Reaction with aniline (B41778) derivatives | N-aryl-4-sulfamoylbenzoic acid methyl ester | d-nb.info |

Advanced Synthetic Strategies and Catalytic Approaches

More recent research has focused on optimizing reaction conditions and employing modern catalytic systems to improve yield, efficiency, and environmental friendliness.

The choice of solvent can significantly impact the outcome of a reaction. Studies have explored the use of various solvents to optimize the synthesis of related compounds. For instance, in the preparation of amino acid benzyl (B1604629) esters, the use of green ethers like 2-methyltetrahydrofuran (B130290) (Me-THF) has been shown to be effective, avoiding the use of hazardous solvents like benzene and carbon tetrachloride. researchgate.netnih.gov The solubility of methyl 2-sulfamoylbenzoate has been studied in sixteen different organic solvents, providing crucial data for optimizing crystallization processes. researchgate.net The solubility was found to be highest in ketones and lowest in alcohols. researchgate.net

In the context of reductive coupling to form sulfonamides, the use of an ultrasonic bath has been employed to improve reaction homogeneity and mixing in dimethyl sulfoxide (B87167) (DMSO). nih.govcam.ac.uk

Modern catalytic systems offer efficient and selective routes for the formation of C-N and C-S bonds, which are crucial in the synthesis of aminosulfonylbenzoates. Palladium-catalyzed reactions, for example, have been used for the facile and stereospecific synthesis of β-N-glycosyl sulfonamide scaffolds. rsc.org While not directly applied to this compound in the cited literature, these methods demonstrate the potential of transition metal catalysis in forming sulfonamide bonds.

The Fischer-Speier esterification, a classic acid-catalyzed reaction, has been optimized for the preparation of amino acid esters by using sulfuric acid as a catalyst and continuously adding and distilling off the alcohol to drive the reaction to completion. googleapis.com This technique could potentially be applied to the esterification step in the synthesis of this compound.

Scalability Considerations and Process Optimization in Research Synthesis

The transition of a synthetic route from a laboratory-scale procedure to a larger, more scalable process involves significant optimization to ensure safety, efficiency, cost-effectiveness, and reproducibility. For the proposed synthesis of this compound, several key factors must be considered for scalability and process optimization.

Reaction Condition Optimization: The conditions for each step of the synthesis must be fine-tuned to maximize yield and purity while ensuring operational safety on a larger scale.

Temperature Control: The chlorosulfonylation step is highly exothermic and requires strict temperature control to prevent side reactions and ensure safety. On a larger scale, efficient heat dissipation is critical.

Solvent and Reagent Concentration: The choice of solvent and the concentration of reactants can significantly impact reaction rates, product solubility, and ease of purification. In some sulfonamide syntheses, replacing polar protic solvents like methanol with polar aprotic solvents like DMSO has been shown to improve outcomes, although it can also lead to the formation of by-products. nih.gov

Reaction Time and Stoichiometry: Optimizing the reaction time and the molar ratios of reactants is crucial. For instance, in the amination of sulfonyl chlorides, using an appropriate excess of the amine can drive the reaction to completion.

Process Optimization and Work-up: Streamlining the process and simplifying the work-up and purification are paramount for scalability.

One-Pot Synthesis: To improve efficiency and reduce waste, multiple synthetic steps can sometimes be combined into a one-pot procedure. For example, strategies for the one-pot synthesis of sulfonamides from aryl carboxylic acids and amines have been developed, which proceed through an in-situ generated sulfonyl chloride intermediate. acs.org This approach can significantly reduce the number of isolation and purification steps.

Purification Methods: While laboratory-scale synthesis may rely on column chromatography for purification, this method is often not practical for large-scale production. Developing robust crystallization methods for the intermediates and the final product is essential for achieving high purity on a larger scale.

By-product and Waste Management: Large-scale synthesis necessitates a thorough understanding and management of by-products and waste streams. The chlorosulfonylation step, for example, produces hydrogen chloride as a by-product, which must be neutralized and managed. Filtration and washing steps need to be optimized to efficiently remove inorganic salts and other impurities.

Addressing Scale-Up Challenges: Specific challenges can arise when scaling up chemical reactions.

Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in large reactors. Inadequate mixing can lead to localized temperature gradients and concentration differences, resulting in lower yields and increased by-product formation.

Gelling: In some sulfonamide preparations, the reaction mixture has been observed to form a gel, which can impede stirring and affect the reaction's progress and reproducibility. nih.gov This is a significant issue on a larger scale, and optimization studies may focus on adjusting solvent systems or concentrations to prevent this. nih.gov

The following interactive table summarizes key parameters that are often optimized during the development of sulfonamide synthesis, based on findings from related preparations.

| Parameter | Condition A | Condition B | Observed Outcome / Rationale | Citation |

|---|---|---|---|---|

| Catalyst (for alternative routes) | No Catalyst | Cu(OTf)₂ | Copper catalysis can enable the use of different starting materials like aryldiazonium salts, improving the reaction scope under mild conditions. | organic-chemistry.org |

| Solvent | Methanol (Protic) | DMSO (Aprotic) | Changing from a protic to an aprotic solvent can significantly alter reactivity and product distribution in nucleophilic aromatic substitution reactions. | nih.gov |

| Temperature | 25 °C | 80 °C | Higher temperatures are often required to drive reactions to completion, but can also lead to decomposition or side reactions if not carefully controlled. | nih.gov |

| Procedure | Step-wise Isolation | One-Pot Synthesis | One-pot procedures reduce the number of work-up and purification steps, saving time, reducing solvent waste, and potentially increasing overall yield. | acs.orgijrpc.com |

| Scale | 0.2 mmol | 0.5 mmol | Scaling up can introduce unforeseen issues like gelling of the reaction mixture, which affects reproducibility and requires procedural adjustments. | nih.gov |

Ultimately, the successful scaling of the synthesis of this compound would depend on a thorough investigation of each reaction step, focusing on optimizing reaction parameters to ensure a safe, efficient, and high-yielding process.

Chemical Reactivity and Transformation Studies of Ethyl 2 Amino 4 Sulfamoylbenzoate

Hydrolytic and Cyclization Reactions

The presence of both an ester and a sulfonamide group in proximity on the aromatic ring predisposes Ethyl 2-amino-4-sulfamoylbenzoate to intramolecular reactions, particularly cyclization, alongside hydrolysis.

The conversion of ethyl 2-(aminosulfonyl)benzoate to saccharin (B28170) has been studied in aqueous solutions. nih.gov This intramolecular cyclization reaction is found to be acid-catalyzed and adheres to pseudo-first-order kinetics. nih.gov The kinetic data for this transformation were obtained using ultraviolet spectroscopy. nih.govresearchgate.net

The proposed mechanism involves the interaction between the ester and sulfonamide groups, leading to the formation of the five-membered ring characteristic of saccharin. The reaction rate is significantly influenced by reaction conditions.

The stability of this compound in aqueous solutions is highly dependent on both pH and temperature. Studies on the cyclization of the related compound ethyl 2-(aminosulfonyl)benzoate to saccharin, which also involves hydrolysis, show that the observed experimental rate constant (k_obs) increases with both rising temperature and pH. nih.govresearchgate.net The investigation was conducted in a pH range of 5.2 to 9.5 and a temperature range of 296.2 K to 334.2 K. nih.govresearchgate.net The relationship between the observed rate constant and hydroxide (B78521) ion concentration is described by the equation: k(obs) = k1 [OH-]. nih.gov

The degradation of sulfonylurea herbicides, a class of compounds to which this compound is related, is also known to be pH-dependent, with hydrolysis often being faster in acidic conditions. researchgate.net For instance, the hydrolysis of the ethyl ester group in the herbicide chlorimuron-ethyl (B22764) can be catalyzed by enzymes, leading to the corresponding carboxylic acid, 2-sulfamoyl benzoic acid. researchgate.net

Table 1: Factors Influencing Hydrolysis and Cyclization of Ethyl 2-(aminosulfonyl)benzoate

| Parameter | Influence on Reaction Rate | Investigated Range |

|---|---|---|

| pH | The rate constant increases with increasing pH. nih.govresearchgate.net | 5.2 - 9.5 nih.govresearchgate.net |

| Temperature | The rate constant increases with increasing temperature. nih.govresearchgate.net | 296.2 K - 334.2 K nih.govresearchgate.net |

Derivatization and Functional Group Interconversions

The three primary functional groups of this compound—the amino group, the ethyl ester, and the sulfonamide—serve as reactive sites for various chemical modifications to synthesize new derivatives.

The amino group on the benzene (B151609) ring can be a target for several transformations. For example, the amino group of a similar compound, methyl 4-amino-2-sulfamoylbenzoate, can be converted into an azide (B81097) group by reacting it with tert-butyl nitrite (B80452) and trimethylsilyl (B98337) azide. nih.gov Other potential modifications for aromatic amino groups include oxidation to form nitro derivatives. Acylation is another common reaction; for instance, the amino group of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be acylated using chloroacetyl chloride. mdpi.com

The ethyl ester group is susceptible to hydrolysis, a common transformation for this functional group. This reaction typically occurs under basic conditions, such as with aqueous potassium hydroxide in methanol (B129727), to yield the corresponding carboxylate salt. researchgate.netepo.org Subsequent acidification then produces the free carboxylic acid. epo.org This de-esterification is a key step in the degradation of related compounds like the herbicide chlorimuron-ethyl, which can be hydrolyzed to 2-{[(4-chloro-6-methoxy-2-pyrimidinyl) carbamoyl] sulfamoyl} benzoic acid by enzymes like SulE and PnbA. nih.gov

The sulfonamide group offers opportunities for derivatization, particularly at the nitrogen atom. N-alkylation can be achieved, as demonstrated by the reaction of sulfonamides with alkyl bromides in the presence of a base like cesium carbonate or sodium hydride. researchgate.netnih.gov For example, the sulfonamide nitrogen of a 4-sulfamoylbenzoate intermediate has been successfully alkylated. researchgate.net Another potential transformation is the reduction of the sulfamoyl group to an amine. The sulfonamide moiety can also participate in the formation of metal complexes. researchgate.net

Table 2: Summary of Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| Amino Group | Azidation | tert-butyl nitrite, trimethylsilyl azide nih.gov | Azide derivative |

| Acylation | Acyl chlorides (e.g., chloroacetyl chloride) mdpi.com | Amide derivative | |

| Oxidation | Oxidizing agents | Nitro derivative | |

| Ester Group | Hydrolysis (Saponification) | Aqueous base (e.g., KOH, NaOH) followed by acid researchgate.netepo.org | Carboxylic acid |

| Enzymatic Hydrolysis | Hydrolase enzymes nih.gov | Carboxylic acid | |

| Sulfonamide Moiety | N-Alkylation | Alkyl halides, base (e.g., CsCO₃, NaH) researchgate.netnih.gov | N-substituted sulfonamide |

| Reduction | Reducing agents | Amine |

Role as a Synthetic Intermediate and Building Block

This compound is a versatile building block in organic synthesis, primarily recognized for its role in the production of agrochemicals and complex organic molecules.

Precursor in Sulfonylurea Herbicide Synthesis (e.g., Chlorimuron-ethyl)

The primary application of this compound is as a key intermediate in the synthesis of sulfonylurea herbicides, most notably Chlorimuron-ethyl. chemicalbook.comnbinno.comnih.gov Chlorimuron-ethyl is a selective, post-emergence herbicide used to control broadleaf weeds in crops like soybeans and peanuts. nih.govgoogle.com The synthesis involves the reaction of this compound with a pyrimidine (B1678525) derivative. chemicalbook.comnbinno.com This compound is also an intermediate in the synthesis of labeled analogues like Chlorimuron-ethyl-d5, which are used in metabolic and environmental fate studies. chemicalbook.com The general synthetic pathway highlights the importance of this molecule in constructing the sulfonamide bridge, a critical feature for the herbicidal activity of the sulfonylurea class. nih.gov

Role in Complex Organic Molecule Construction

Beyond herbicide synthesis, this compound and its related structures, sulfamoylbenzoates, are valuable in the construction of more complex organic molecules. lookchem.com These compounds serve as key building blocks in medicinal chemistry and materials science. lookchem.com For instance, derivatives of sulfamoylbenzoic acid have been used to create inhibitors of enzymes like carbonic anhydrase, which are targets for various therapeutic areas. nih.govresearchgate.net The presence of multiple reactive sites—the amino group, the sulfamoyl group, and the ester—allows for a range of chemical transformations, making it a versatile scaffold for creating diverse molecular architectures. nih.gov For example, the amino group can be acylated, the sulfamoyl nitrogen can be substituted, and the ester can be hydrolyzed or transesterified, leading to a wide array of derivatives with potential biological activities. google.comresearchgate.net

Pathway Intermediates in Degradation Studies of Related Compounds

This compound also appears as an intermediate in the degradation pathways of sulfonylurea herbicides like chlorimuron-ethyl. tandfonline.comresearchgate.netresearchgate.net Understanding these degradation pathways is crucial for assessing the environmental impact and persistence of these herbicides. Microbial degradation of chlorimuron-ethyl can proceed through the cleavage of the sulfonylurea bridge, which results in the formation of this compound and a pyrimidine derivative. tandfonline.comresearchgate.netresearchgate.netresearchgate.net

In some degradation pathways, the ester group of this compound can be hydrolyzed to form 2-sulfamoyl benzoic acid. tandfonline.comresearchgate.net The table below summarizes some of the identified degradation products of chlorimuron-ethyl.

Structural Elucidation and Conformational Analysis of Ethyl 2 Amino 4 Sulfamoylbenzoate and Analogues

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the structural analysis of organic molecules. By probing the interaction of molecules with electromagnetic radiation, various spectroscopic techniques can reveal detailed information about molecular structure, functional groups, and electronic properties.

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring the kinetics of chemical reactions in solution. sapub.org The principle lies in the Beer-Lambert Law, where the absorbance of a chromophoric species is directly proportional to its concentration. For aromatic compounds like ethyl 2-amino-4-sulfamoylbenzoate, the benzene (B151609) ring and its substituents constitute a chromophore that absorbs UV light.

Kinetic studies can be performed by monitoring the change in absorbance at a specific wavelength over time. For instance, in degradation studies, the disappearance of the parent compound or the appearance of a degradation product can be tracked. The reaction rate constant can then be determined, often using a pseudo-first-order kinetic model. sapub.org Factors influencing the reaction rate, such as pH, temperature, and the concentration of other reactants, can be systematically varied to understand the reaction mechanism. sapub.orgresearchgate.net In a practical application, UV detection is commonly coupled with High-Performance Liquid Chromatography (HPLC) to monitor the stability of compounds like ethyl 3-chloro-5-sulfamoylbenzoate under various conditions, separating the parent compound from any potential degradation products before quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. unl.edu Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are employed for the complete structural assignment of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the ethyl group (a triplet and a quartet), the aromatic protons, and the protons of the amino (NH₂) and sulfamoyl (SO₂NH₂) groups. For a related compound, methyl 4-sulfamoylbenzoate, aromatic protons appear as doublets at δ 7.94 and 8.12 ppm, while the sulfamoyl protons give a signal at δ 7.55 ppm.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct signals for the ethyl carbons, the aromatic carbons (including the substituted and unsubstituted positions), and the carbonyl carbon of the ester group.

2D NMR: Advanced techniques like Correlation Spectroscopy (COSY) are used to establish proton-proton coupling relationships, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, aiding in unambiguous peak assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl CH₃ | ~1.3 | Triplet (t) |

| Ethyl CH₂ | ~4.3 | Quartet (q) |

| Amino (NH₂) | ~4.5 - 5.5 | Broad Singlet |

| Aromatic H | ~6.8 - 8.0 | Multiplets |

| Sulfamoyl (SO₂NH₂) | ~7.5 | Broad Singlet |

Note: Predicted values are based on standard functional group ranges and data from analogous compounds.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a target compound and for identifying unknown substances, such as reaction byproducts or degradation products.

High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula of the parent ion. For this compound (C₉H₁₂N₂O₄S), the expected molecular weight is approximately 260.05 g/mol . Tandem mass spectrometry (LC-MS/MS) is particularly useful for structural elucidation and identification of metabolites. nih.govresearchgate.net In studies of the herbicide chlorimuron-ethyl (B22764), LC-MS/MS was used to identify numerous degradation products by analyzing their fragmentation patterns. nih.govresearchgate.netasm.org For example, the enzymatic degradation of chlorimuron-ethyl was shown to yield intermediates like ethyl 2-sulfamoyl benzoate (B1203000) and 2-sulfamoylbenzoic acid. nih.govasm.org The fragmentation of the parent molecule in the mass spectrometer provides structural clues about its constituent parts.

Table 2: Potential Mass Spectrometry Fragments for this compound

| Fragment | Structure | Predicted m/z |

| [M+H]⁺ | C₉H₁₃N₂O₄S⁺ | ~261.06 |

| [M-C₂H₅]⁺ | Loss of ethyl group | ~232.02 |

| [M-OC₂H₅]⁺ | Loss of ethoxy group | ~216.03 |

| [M-SO₂NH₂]⁺ | Loss of sulfamoyl group | ~181.06 |

Note: m/z values are approximate and correspond to the [M+H]⁺ ion or major fragments.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. masterorganicchemistry.com The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The presence of an ester is confirmed by a strong, sharp C=O stretching vibration, typically appearing in the 1735-1755 cm⁻¹ range for saturated esters. spectroscopyonline.com Esters also show two distinct C-O stretching bands between 1000 and 1300 cm⁻¹. spectroscopyonline.com The sulfamoyl group is identified by the characteristic S=O stretching vibrations, which are typically found in the 1300–1150 cm⁻¹ region. The amino group (-NH₂) and the sulfamoyl group (-SO₂NH₂) both contain N-H bonds. A primary amine typically shows two sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. youtube.com

Table 3: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibration | Characteristic Frequency (cm⁻¹) |

| Amino (N-H) | Stretch | 3300 - 3500 (two sharp bands) |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Ester (C=O) | Stretch | ~1740 (strong, sharp) |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Sulfonamide (S=O) | Asymmetric & Symmetric Stretch | 1350 - 1150 |

| Ester (C-O) | Stretch | 1000 - 1300 (two bands) |

X-ray Crystallography of Related Sulfamoylbenzoate Structures

While spectroscopic methods provide data on connectivity and functional groups, single-crystal X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. It provides precise coordinates of each atom, allowing for the accurate determination of bond lengths, bond angles, and torsion angles.

For aromatic compounds, X-ray diffraction analysis is crucial for confirming the planarity of the benzene ring and understanding the spatial orientation of its substituents. docbrown.info Benzene is an archetypal aromatic compound, known to be a planar, symmetrical hexagon with C-C-C bond angles of 120° and uniform C-C bond lengths of approximately 0.139 nm (1.39 Å). docbrown.infolibretexts.org This planarity arises from the sp² hybridization of the carbon atoms. libretexts.orgmsu.edu

In substituted benzenes like this compound, X-ray crystallography would be used to measure the deviation of the ring atoms from a mean plane. Furthermore, it would reveal the torsion angles, which describe the rotation around the bonds connecting the substituents to the ring. These angles are critical for understanding steric interactions and the molecule's preferred conformation, which in turn influences its packing in the crystal lattice and its interaction with biological targets.

Table 4: Hypothetical Torsion Angle Data from X-ray Crystallography for a Sulfamoylbenzoate Analogue

| Torsion Angle | Atoms Involved | Angle (°) |

| τ₁ (Ester) | C(2)-C(1)-C(carbonyl)-O(ester) | ~45° |

| τ₂ (Sulfamoyl) | C(3)-C(4)-S-N | ~60° |

Note: These are hypothetical values to illustrate the type of data obtained. The actual angles depend on steric hindrance and crystal packing forces.

Intermolecular and Intramolecular Hydrogen Bonding Networks

The arrangement of molecules in the crystalline state is significantly influenced by hydrogen bonding. In the case of this compound and its related structures, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds play a crucial role in defining their three-dimensional architecture.

Intramolecular hydrogen bonds are a common feature in derivatives of 2-aminobenzoates. For instance, in the related compound 2-sulfamoylbenzoate anion, two intramolecular hydrogen bonds are observed, leading to the formation of five- and seven-membered rings. researchgate.net Similarly, in ethyl (Z)-3-aminobut-2-enoate, an intramolecular N-H⋯O hydrogen bond is a key stabilizing feature. ruc.dk The presence of such bonds can significantly influence the conformation of the molecule. Studies on 2'-aminoacetophenone (B46740) derivatives have shown that the strength of the intramolecular hydrogen bond can affect the photophysical properties of the molecule. rsc.org

Intermolecular hydrogen bonds dictate how individual molecules pack together in the crystal lattice. In the crystal structure of methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate, both intermolecular and intramolecular N—H⋯O hydrogen bonds are present. iucr.org In the case of ethyl 2-amino-4-methylthiophene-3-carboxylate, intermolecular N—H⋯S and N—H⋯O hydrogen bonds link molecules to form dimers and chains. researchgate.net The crystal structure of 2-amino-3-ethyl carboxamido-4-metyl-5-carboxy ethyl thiophene (B33073) is stabilized by a network of both intramolecular and intermolecular hydrogen bonds, including N-H…O=C, C-H…O, C-H…N, and C-H…O interactions. scirp.org These networks can be complex, as seen in a copper complex with 4-sulfamoylbenzoate, where O—H⋯O, N—H⋯O, and other hydrogen bonds create distinct ring motifs. researchgate.net

The nature and strength of these hydrogen bonds can be investigated using spectroscopic techniques and computational methods. For example, the red shift observed in the infrared spectra of ethanol-N-methylimidazole dimers compared to ethanol (B145695) dimers indicates the formation of a stronger hydrogen bond. chem-soc.si

Crystal Packing and Supramolecular Interactions

In many organic compounds, including analogues of this compound, hydrogen bonds are the primary drivers of the crystal packing. For example, in the crystal structure of an adduct of 3,5-dinitrobenzoic acid and quinoline, intermolecular O—H⋯N and C—H⋯O hydrogen bonds link molecules into chains, which are then connected into layers. researchgate.net Similarly, in a salt of 2-sulfamoylbenzoate, a three-dimensional network is formed through O—H⋯O and N—H⋯O hydrogen bonds, as well as π–π interactions. researchgate.net

The presence of different functional groups and anions can significantly influence the supramolecular architecture. For instance, in a series of compounds, the presence of perchlorate (B79767) anions leads to similar intermolecular interactions, while a tetrachlorozincate(II) ion results in a different self-assembly dominated by C–H⋯Cl, N–H⋯Cl, O–H⋯Cl, and C–H⋯O interactions. researchgate.net

The study of crystal packing and supramolecular interactions is crucial for understanding the physical properties of a compound and for the design of new materials with desired characteristics.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for investigating the properties and behavior of molecules at the atomic level. These methods provide valuable insights that complement experimental findings.

Theoretical Prediction of Reactivity and Reaction Barriers

Quantum chemical calculations can be employed to predict the reactivity of molecules and to determine the energy barriers associated with chemical reactions. nrel.gov Density Functional Theory (DFT) is a widely used method for these calculations. nrel.gov By calculating the energies of the reactants, transition states, and products, the feasibility and kinetics of a reaction can be assessed.

For instance, computational studies can help in understanding reaction mechanisms and in optimizing reaction conditions. The stability of radical species, which are important intermediates in many organic reactions, can be calculated using quantum chemistry, providing insights into reaction thermodynamics and kinetics. nrel.gov

Conformational Analysis and Energy Landscapes

Molecules can often exist in multiple conformations, which are different spatial arrangements of their atoms. Conformational analysis aims to identify the stable conformers and to determine their relative energies. This information is crucial for understanding a molecule's structure and its interactions with other molecules. frontiersin.org

Computational methods can be used to explore the conformational space of a molecule and to construct its potential energy landscape. This landscape maps the energy of the molecule as a function of its geometry, revealing the low-energy conformers and the energy barriers between them. frontiersin.org For flexible molecules, identifying all possible rotamers can be complex, but it is essential for a complete understanding of their behavior. frontiersin.org

Prediction of Molecular Descriptors (e.g., TPSA, LogP as indicators of molecular interaction potentials)

Molecular descriptors are numerical values that characterize certain properties of a molecule. These descriptors are widely used in quantitative structure-activity relationship (QSAR) studies to correlate a molecule's structure with its biological activity. nih.gov

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is related to its ability to form hydrogen bonds and to permeate biological membranes. nih.gov TPSA can be calculated from the 2D structure of a molecule, avoiding the need for 3D conformational analysis. nih.gov It has been shown to be a useful descriptor in QSAR models for a wide range of biological activities. nih.gov

The partition coefficient (LogP) is another important descriptor that measures the lipophilicity of a molecule, which influences its solubility and transport properties. Calculated LogP (ClogP) is often used in QSAR studies. nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide detailed information about the electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals. researchgate.net This information is fundamental to understanding a molecule's reactivity, spectroscopic properties, and intermolecular interactions.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.netnih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to study bonding interactions and charge distribution within a molecule. researchgate.net These computational methods, often based on Density Functional Theory (DFT), allow for the calculation of various electronic parameters that help in rationalizing and predicting the chemical behavior of molecules. researchgate.netmdpi.com

Advanced Research Applications of Ethyl 2 Amino 4 Sulfamoylbenzoate Excluding Biological/clinical

Analytical Method Development for Detection and Quantification in Non-Biological Matrices

The accurate detection and quantification of ethyl 2-amino-4-sulfamoylbenzoate in environmental and industrial samples are crucial for monitoring and research. Various analytical techniques have been developed and refined for this purpose.

Chromatographic Techniques (HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the separation, identification, and quantification of this compound. These methods are favored for their high sensitivity and selectivity, which are essential when analyzing complex non-biological matrices. researchgate.net

In the analysis of environmental samples, such as soil and water, and in the quality control of industrial processes, HPLC is frequently employed. google.com For instance, in the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate, a related compound, HPLC is used to monitor the reaction and assess the purity of the final product, achieving a content analysis of 99.51% to 99.66%. google.com The separation is typically performed on a C18 column with a mobile phase consisting of a mixture of acetonitrile, water, and trifluoroacetic acid. d-nb.info

LC-MS and its tandem version, LC-MS/MS, provide even greater specificity and are instrumental in identifying and quantifying trace amounts of the compound. This is particularly important in environmental studies where the concentration of degradation products may be very low. nih.govresearchgate.net For example, LC-MS/MS has been used to identify ethyl 2-sulfamoyl benzoate (B1203000) as a biodegradation product of the herbicide chlorimuron-ethyl (B22764). nih.govresearchgate.net

Table 1: HPLC and LC-MS Methods for Sulfonamide-related Compounds

| Analytical Technique | Matrix | Key Parameters | Application |

| HPLC | Industrial Synthesis | Mobile Phase: Water/Methanol (B129727) | Purity assessment of methyl 2-methoxy-5-sulfamoylbenzoate google.com |

| HPLC-UV | Chemical Reaction | Column: Nucleosil 100 RP18; Mobile Phase: Acetonitrile/Water/Trifluoroacetic acid gradient | Purity determination of N-Substituted 4-sulfamoylbenzoic acid derivatives d-nb.info |

| LC-MS/MS | Biodegradation Study | - | Identification of ethyl 2-sulfamoyl benzoate from chlorimuron-ethyl degradation nih.govresearchgate.net |

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of sulfonamides, including derivatives related to this compound. These methods are often based on color-forming reactions.

One such method involves the complexation of the sulfonamide with a metal ion, such as copper(II), to produce a colored adduct that can be measured spectrophotometrically. For instance, a method for the determination of furosemide, which contains a sulfonamide group, is based on its complexation with Cu(II) to form a green adduct with maximum absorbance at 790 nm. researchgate.net Another approach utilizes a condensation reaction with a chromogenic agent like p-dimethylaminobenzaldehyde (DPMK) to produce a colored product. nih.gov While these methods are generally applied to biological fluids, the principles can be adapted for non-biological matrices, provided that potential interferences are carefully managed.

Environmental Transformation Pathways and Fate as a Degradation Product/Intermediate

This compound can be formed in the environment as a degradation product of larger molecules, particularly certain herbicides. Understanding its formation and subsequent fate is critical for environmental risk assessment.

Cleavage Mechanisms in Environmental Degradation

The formation of this compound and related compounds in the environment often results from the cleavage of larger parent molecules. A primary example is the degradation of sulfonylurea herbicides like chlorimuron-ethyl. researchgate.nettandfonline.com The central sulfonylurea bridge of these herbicides is susceptible to cleavage under various environmental conditions.

The main degradation mechanisms for sulfonamides in general involve the cleavage of the S-N bond and oxidation of the amino group (-NH2), often mediated by radicals such as hydroxyl and sulfate (B86663) radicals. nih.gov In the case of chlorimuron-ethyl, the cleavage of the C-N bond in the sulfonylurea bridge is a key degradation step, leading to the formation of ethyl 2-sulfamoyl benzoate. tandfonline.comingentaconnect.com This cleavage can be facilitated by both chemical and biological processes. nih.gov Ceria nanostructures, for example, have been shown to catalyze the hydrolytic cleavage of sulfonamide antibiotics, breaking S-N, C-N, and C-S bonds. acs.org

Identification of Non-Clinical Degradation Metabolites

In non-clinical environmental settings, this compound itself can be an intermediate in degradation pathways. Studies on the biodegradation of the herbicide chlorimuron-ethyl by various microorganisms have identified ethyl 2-sulfamoyl benzoate as a key metabolite. nih.govresearchgate.netnih.govasm.org

For instance, the fungus Irpex lacteus has been shown to degrade chlorimuron-ethyl, with the cleavage of the sulfonylurea bridge leading to the formation of ethyl 2-sulfamoyl benzoate. tandfonline.comingentaconnect.com Similarly, the bacterium Rhodococcus sp. D310-1 degrades chlorimuron-ethyl, producing ethyl 2-sulfamoyl benzoate as one of eight identified biodegradation products. nih.govresearchgate.net Further degradation can occur, for example, through the loss of the ethyl group from ethyl 2-sulfamoyl benzoate to form 2-sulfamoyl benzoic acid. tandfonline.comingentaconnect.com

Table 2: Identified Non-Clinical Degradation Metabolites from Chlorimuron-ethyl

| Degrading Organism/System | Parent Compound | Key Intermediate | Further Degradation Products |

| Irpex lacteus | Chlorimuron-ethyl | Ethyl 2-sulfamoyl benzoate | 2-sulfamoyl benzoic acid tandfonline.comingentaconnect.com |

| Rhodococcus sp. D310-1 | Chlorimuron-ethyl | Ethyl 2-sulfamoyl benzoate | 2-sulfamoyl benzoic acid, o-benzoic sulfimide, and others nih.govresearchgate.net |

| Chenggangzhangella methanolivorans CHL1 | Chlorimuron-ethyl | 2-sulfamoylbenzoate | - nih.govasm.org |

Utilization in Material Science and Chemical Engineering Research

The unique chemical structure of this compound and its derivatives makes them valuable building blocks in material science and chemical engineering.

In the realm of chemical engineering, ethyl 2-sulfamoylbenzoate is recognized as a key intermediate in the synthesis of various organic molecules. lookchem.comechemi.com For example, it serves as an intermediate in the production of the sulfonylurea herbicide chlorimuron-methyl. echemi.com The synthesis process itself can be a subject of chemical engineering research, with a focus on optimizing reaction conditions and improving yield. One preparation method involves the reaction of saccharin (B28170) with ethanol (B145695) in the presence of dry hydrogen chloride. echemi.com

In material science, the broader class of sulfonamides is being explored for various applications. While direct applications of this compound are not extensively documented, related structures are being investigated. For instance, N-substituted 4-sulfamoylbenzoic acid derivatives are being synthesized and studied. d-nb.info The ability of the sulfonamide group to participate in hydrogen bonding and coordinate with metal ions suggests potential applications in the design of novel polymers, metal-organic frameworks (MOFs), and other advanced materials. The synthesis of such materials often involves the careful selection of building blocks with specific functional groups, and this compound offers a scaffold that can be further modified to create materials with desired properties.

Future Research Directions and Unexplored Avenues for Ethyl 2 Amino 4 Sulfamoylbenzoate

Development of Novel and Sustainable Synthetic Routes

The current synthetic methodologies for ethyl 2-amino-4-sulfamoylbenzoate, while effective, often rely on traditional chemical processes that may not align with modern principles of green chemistry. Future research should prioritize the development of more sustainable and efficient synthetic routes. This includes the exploration of catalytic systems that can minimize waste, reduce energy consumption, and utilize more environmentally benign starting materials.

Key areas of focus could include:

Continuous Flow Chemistry: Investigating the synthesis of this compound using continuous flow reactors could offer significant advantages in terms of safety, scalability, and product consistency.

Biocatalysis: The use of enzymes as catalysts could provide highly selective and environmentally friendly synthetic pathways.

Alternative Solvents: Research into the use of greener solvents, such as ionic liquids or supercritical fluids, could reduce the environmental impact of the synthesis process.

Advanced Mechanistic Studies on Complex Transformations

A more profound understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for process optimization and the discovery of new chemical reactivity. Advanced analytical techniques can be employed to elucidate the intricate details of these chemical processes.

Future mechanistic studies could involve:

In-situ Spectroscopic Analysis: Techniques such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on reaction intermediates and kinetics.

Isotopic Labeling Studies: The use of isotopically labeled starting materials can help trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Kinetic Analysis: Detailed kinetic studies can help to understand the factors that influence reaction rates and to develop more efficient catalytic systems.

Comprehensive Computational Modeling of Reactivity and Interactions

Computational chemistry offers a powerful tool for predicting the reactivity and intermolecular interactions of this compound. Density functional theory (DFT) and other quantum chemical methods can provide valuable insights into its electronic structure and how it influences its chemical behavior.

Areas for computational investigation include:

Reaction Pathway Elucidation: Computational modeling can be used to map out the energy profiles of potential reaction pathways, helping to identify the most favorable routes and to design more efficient syntheses.

Solvent Effects: Modeling the influence of different solvents on the reactivity and conformation of this compound can aid in the selection of optimal reaction conditions.

Spectroscopic Prediction: The prediction of spectroscopic properties, such as NMR and IR spectra, can assist in the characterization of new compounds and reaction intermediates.

Exploration of New Chemical Applications (Non-Biological/Non-Clinical)

Beyond its established roles, the unique chemical structure of this compound suggests its potential for a range of new, non-biological applications. Its bifunctional nature, possessing both an amine and a sulfonamide group, makes it an attractive building block for the synthesis of novel materials and functional molecules.

Potential new applications to be explored:

Polymer Chemistry: The molecule could serve as a monomer for the synthesis of novel polymers with interesting properties, such as thermal stability or specific recognition capabilities.

Coordination Chemistry: The amino and sulfonamide groups can act as ligands for metal ions, leading to the formation of new coordination complexes with potential catalytic or material applications.

Supramolecular Chemistry: The ability of the molecule to form hydrogen bonds suggests its use in the construction of self-assembling supramolecular structures.

Design and Synthesis of Chemically Diverse Analogues for Specific Research Purposes

The systematic modification of the this compound scaffold can lead to a diverse library of analogues with tailored properties for specific research applications. This involves the targeted alteration of its functional groups to fine-tune its chemical and physical characteristics.

Strategies for analogue design and synthesis include:

Modification of the Ester Group: Varying the alkyl chain of the ester group can influence the molecule's solubility and reactivity.

Substitution on the Aromatic Ring: The introduction of different substituents onto the benzene (B151609) ring can modulate the electronic properties of the molecule.

Derivatization of the Amino and Sulfonamide Groups: The functionalization of the nitrogen atoms can open up new avenues for creating complex molecular architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.